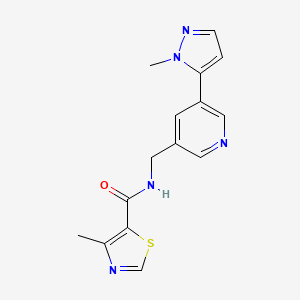

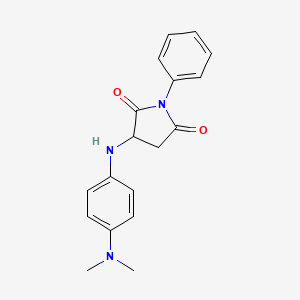

![molecular formula C10H19NO2 B2871360 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol CAS No. 55307-76-1](/img/structure/B2871360.png)

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

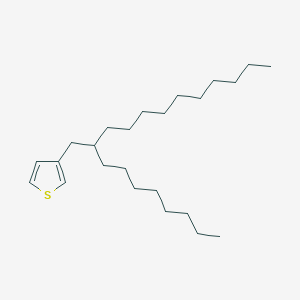

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is a chemical compound with the CAS Number: 55307-76-1 . It has a molecular weight of 185.27 and its IUPAC name is 1-(4-morpholinylmethyl)cyclopentanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is 1S/C10H19NO2/c12-10(3-1-2-4-10)9-11-5-7-13-8-6-11/h12H,1-9H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 185.27 . The InChI code provides information about its molecular structure .科学的研究の応用

Corrosion Inhibition in Industrial Processes

In the field of industrial chemistry, this compound has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid environments . The presence of the morpholine moiety contributes to the formation of a protective layer on the metal surface, reducing the rate of corrosion. This application is particularly valuable in industries where acid cleaning processes are common, and the longevity of metal components is critical.

Material Science: Synthesis of Advanced Materials

In material science, 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol serves as a precursor in the synthesis of polymers and composites with potential applications in creating new materials with desirable thermal and mechanical properties . Its role in the development of materials with improved durability and performance is a subject of ongoing research.

Medicine: Potential Therapeutic Applications

While specific applications in medicine are not directly cited, the structural features of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol suggest potential for therapeutic use. Compounds with morpholine rings are often explored for their pharmacological properties, including as enzyme inhibitors or receptor modulators. Further research could unveil its role in medicinal chemistry .

Environmental Science: Eco-Friendly Applications

The compound’s potential applications in environmental science are not explicitly detailed in the available literature. However, its structural similarity to other morpholine derivatives suggests possible use in eco-friendly processes such as biodegradable material production or as an intermediate in the synthesis of environmentally benign chemicals .

Biochemistry: Enzyme Interaction Studies

In biochemistry, the morpholine ring of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol may interact with biological enzymes, influencing their activity. This interaction could be harnessed in studies related to enzyme kinetics and mechanisms, providing insights into biochemical pathways .

Agriculture: Growth Regulation and Disease Control

The application of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol in agriculture could be explored in the context of plant growth regulation or disease control. Morpholine compounds have been used in fungicides, and this compound could potentially contribute to the development of new agricultural chemicals .

特性

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10(3-1-2-4-10)9-11-5-7-13-8-6-11/h12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZXTSBRKOVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

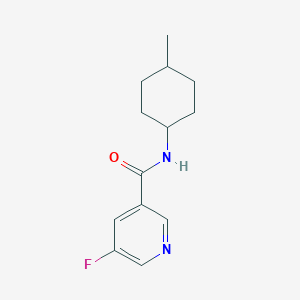

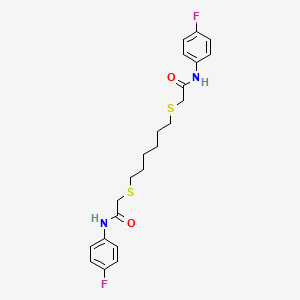

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)

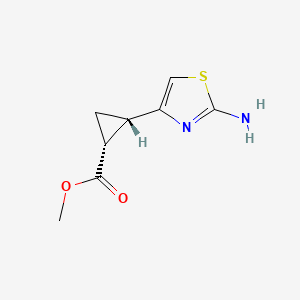

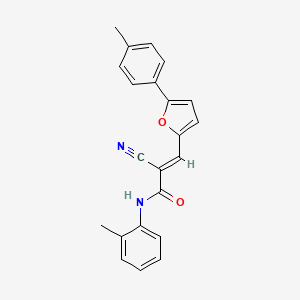

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

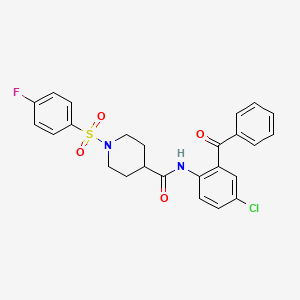

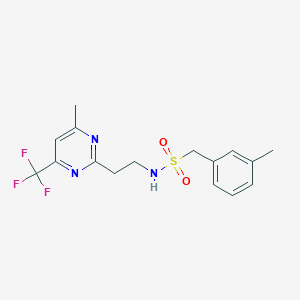

![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)

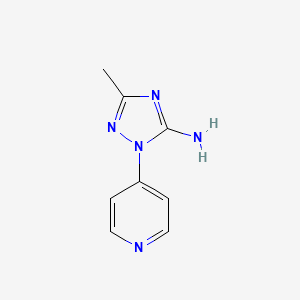

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)